molecular formula C17H15ClN4O2 B5350696 N-(4-chlorophenyl)-N'-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea

N-(4-chlorophenyl)-N'-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea

Cat. No. B5350696
M. Wt: 342.8 g/mol
InChI Key: GXFGAZLPNLARBN-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-N'-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea, also known as CMU, is a chemical compound that has been studied for its potential use in scientific research. It is a urea derivative that has been shown to have various biochemical and physiological effects, making it a promising candidate for further study.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-N'-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea involves its ability to inhibit the reuptake of dopamine, norepinephrine, and serotonin. By doing so, it increases the levels of these neurotransmitters in the brain, which can have various effects on mood and behavior. Additionally, this compound has been shown to have an affinity for sigma receptors, which are involved in the regulation of various physiological processes.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In addition to its effect on neurotransmitter uptake, this compound has also been shown to have an effect on the immune system. Specifically, it has been shown to inhibit the production of pro-inflammatory cytokines, which play a role in the development of various inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of using N-(4-chlorophenyl)-N'-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea in lab experiments is its high purity and stability. Additionally, it has been shown to have a low toxicity profile, making it a safe candidate for further study. However, one limitation of using this compound is its limited solubility in water, which can make it difficult to work with in certain experimental setups.

Future Directions

There are several future directions for the study of N-(4-chlorophenyl)-N'-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea. One area of interest is in the development of novel antidepressant and anxiolytic drugs based on its mechanism of action. Additionally, further study of its effects on the immune system could lead to the development of new treatments for inflammatory diseases. Finally, the development of new synthesis methods for this compound could lead to increased availability and lower costs, making it more accessible for further study.

Synthesis Methods

The synthesis of N-(4-chlorophenyl)-N'-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea involves the reaction between 4-chloroaniline and 3-(3-methylphenyl)-1,2,4-oxadiazol-5-ylmethyl isocyanate. The resulting product is then purified through recrystallization. This method has been used successfully in several studies to produce high yields of this compound.

Scientific Research Applications

N-(4-chlorophenyl)-N'-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea has been studied for its potential use in various scientific research applications. One area of interest is in the field of neuroscience, where it has been shown to have an effect on the central nervous system. Specifically, this compound has been shown to inhibit the uptake of dopamine, norepinephrine, and serotonin, which are neurotransmitters that play a role in mood regulation. This makes this compound a potential candidate for further study in the treatment of mood disorders such as depression and anxiety.

properties

IUPAC Name

1-(4-chlorophenyl)-3-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN4O2/c1-11-3-2-4-12(9-11)16-21-15(24-22-16)10-19-17(23)20-14-7-5-13(18)6-8-14/h2-9H,10H2,1H3,(H2,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXFGAZLPNLARBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)CNC(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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